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molecular formula C13H12O3 B8564886 2-Hydroxyethyl naphthalene-2-carboxylate CAS No. 169260-84-8

2-Hydroxyethyl naphthalene-2-carboxylate

Cat. No. B8564886
M. Wt: 216.23 g/mol
InChI Key: LTHCQJZAUWAZAM-UHFFFAOYSA-N
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Patent
US08998400B2

Procedure details

Ethylene glycol (15.6 g, 252 mmol) was dissolved in 100 mL of methylene chloride. To this solution, 3.49 g (44 mmol) of pyridine was added and the solution was cooled with ice water. To this solution being stirred, a solution containing 8.00 g (42 mmol) of 2-naphthalenecarbonyl chloride dissolved in 80 mL of methylene chloride was dropped over an hour. This solution was stirred for 2 hours and subsequently further stirred at room temperature for 6 hours. The resultant reaction solution was rinsed with water; the organic phase was then separated and dried over magnesium sulfate, and the solvent was distilled off. The residue was purified by silica gel column chromatography with a methylene chloride/methanol (97/3) solvent mixture serving as an eluent to provide 6.88 g of 2-naphthoic acid 2-hydroxyethyl ester.
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.49 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
8 g
Type
reactant
Reaction Step Four
Quantity
80 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:4])[CH2:2][OH:3].N1C=CC=CC=1.[CH:11]1[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][CH:19]=2)[CH:14]=[CH:13][C:12]=1[C:21](Cl)=[O:22]>C(Cl)Cl>[OH:3][CH2:2][CH2:1][O:4][C:21]([C:12]1[CH:13]=[CH:14][C:15]2[C:20](=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:11]=1)=[O:22]

Inputs

Step One
Name
Quantity
15.6 g
Type
reactant
Smiles
C(CO)O
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
3.49 g
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
8 g
Type
reactant
Smiles
C1=C(C=CC2=CC=CC=C12)C(=O)Cl
Step Five
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
To this solution being stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was dropped over an hour
STIRRING
Type
STIRRING
Details
This solution was stirred for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
subsequently further stirred at room temperature for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
The resultant reaction solution
WASH
Type
WASH
Details
was rinsed with water
CUSTOM
Type
CUSTOM
Details
the organic phase was then separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography with a methylene chloride/methanol (97/3) solvent mixture

Outcomes

Product
Name
Type
product
Smiles
OCCOC(=O)C1=CC2=CC=CC=C2C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.88 g
YIELD: CALCULATEDPERCENTYIELD 75.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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